N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide, also known as MBBS, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. MBBS is a sulfonamide derivative and has been studied for its potential use in various fields, including cancer research, neuroprotection, and as an anti-inflammatory agent.
Wirkmechanismus
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide acts as a selective inhibitor of carbonic anhydrase IX (CAIX) by binding to the active site of the enzyme. CAIX is involved in regulating the pH of tumor cells and plays a role in tumor growth and metastasis. Inhibition of CAIX by N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide reduces the pH of the tumor microenvironment, which can lead to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been shown to have selective inhibitory effects on CAIX, with little to no effect on other carbonic anhydrase isoforms. This selectivity makes it a promising therapeutic agent for cancer treatment.
In animal models, N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been shown to reduce neuronal damage and improve cognitive function. It has also been shown to have anti-inflammatory effects, reducing the expression of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of CAIX, making it a useful tool for studying the role of CAIX in tumor growth and metastasis. It has also been shown to have neuroprotective and anti-inflammatory effects, making it a useful tool for studying these processes.
One limitation of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide is its solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Further research is also needed to fully understand the mechanism of action of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide and its potential effects on other carbonic anhydrase isoforms. This could lead to the development of more selective inhibitors with even greater potential as therapeutic agents.
Synthesemethoden
The synthesis method of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide involves the reaction of 4-morpholinobut-2-yn-1-amine with butane-1-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has been studied for its potential use in cancer research, specifically as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is a transmembrane protein that is overexpressed in many types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX has been shown to reduce tumor growth and metastasis.
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has also been studied for its potential use as a neuroprotective agent. It has been shown to reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease and stroke.
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-2-3-12-18(15,16)13-6-4-5-7-14-8-10-17-11-9-14/h13H,2-3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGJQUAVAGROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC#CCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.